(2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, a fluorophenyl group, and butyl substituents
Preparation Methods
The synthesis of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the thiazine ring, followed by the introduction of the butyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can be compared with similar compounds, such as:
- 3-Butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z,6R)-3-Butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific substituents and their arrangement, which contribute to its distinct properties .
Properties
Molecular Formula |
C19H24FN3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-butyl-2-butylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C19H24FN3O2S/c1-3-5-11-21-19-23(12-6-4-2)17(24)13-16(26-19)18(25)22-15-9-7-14(20)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,22,25) |
InChI Key |
HKLLUMFOTWKWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)F)CCCC |
Origin of Product |
United States |
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